Tetrabutylammonium nitrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221165. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

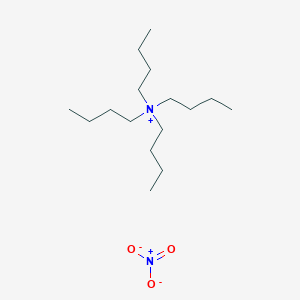

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

tetrabutylazanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOKENWFMZXSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8062076 | |

| Record name | Tetrabutylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals with a weak odor; [Alfa Aesar MSDS] | |

| Record name | Tetrabutylammonium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1941-27-1 | |

| Record name | Tetrabutylammonium nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1941-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Research Interest in Tetrabutylammonium Nitrate

The journey of tetrabutylammonium (B224687) nitrate (B79036) from a laboratory curiosity to a widely used chemical reagent is intrinsically linked to the development of key concepts in chemistry, particularly in the realms of phase-transfer catalysis and electrochemistry.

The rise of phase-transfer catalysis (PTC) in the mid-20th century marked a pivotal moment for quaternary ammonium (B1175870) salts like tetrabutylammonium nitrate. tsijournals.comresearchgate.net Chemists sought efficient methods to bring together reactants that were soluble in immiscible phases, typically an aqueous and an organic phase. The tetrabutylammonium cation, with its four butyl chains, provides significant lipophilicity, allowing it to be soluble in organic solvents. solubilityofthings.com This property enables it to transport the nitrate anion from an aqueous phase or a solid salt into an organic medium, where it can then participate in reactions with organic substrates. tsijournals.comresearchgate.net Early research in this area focused on utilizing tetrabutylammonium salts to facilitate a wide range of organic transformations.

Simultaneously, the field of electrochemistry was advancing, requiring electrolytes that could dissolve in non-aqueous solvents to study the electrochemical behavior of various compounds. Tetrabutylammonium salts, including the nitrate, proved to be excellent supporting electrolytes due to their good solubility and wide electrochemical windows. chemimpex.commdpi.com Their ability to provide a conductive medium without interfering with the electrochemical reactions of interest made them invaluable for a broad spectrum of electrochemical studies.

The application of this compound as a nitrating agent also has a significant history. phasetransfercatalysis.comacs.org In combination with reagents like trifluoroacetic anhydride (B1165640), it forms a potent nitrating system. phasetransfercatalysis.comresearchgate.net This has provided a milder and often more selective alternative to traditional nitrating agents like nitric acid and sulfuric acid, which can be harsh and lead to unwanted side reactions. scispace.com Research in this area has focused on developing new methodologies for the nitration of a variety of organic molecules, including sensitive substrates. researchgate.net

Broader Significance and Interdisciplinary Scope of Tetrabutylammonium Nitrate in Modern Chemistry

Preparation of High-Purity this compound via Anion Exchange Resins

The synthesis of high-purity this compound is commonly achieved through anion exchange chromatography. lookchem.comchemdad.comguidechem.com This method involves the reaction of a tetrabutylammonium halide, typically tetrabutylammonium bromide, with a nitrate salt like potassium nitrate. lookchem.comchemdad.comguidechem.com

The process begins by passing a solution of tetrabutylammonium bromide through an anion exchange resin, such as Amberlite. lookchem.comchemdad.comguidechem.com The resin is pre-loaded with nitrate ions. As the solution passes through the column, the bromide ions are exchanged for nitrate ions, forming this compound.

The general procedure is as follows:

An aqueous solution of tetrabutylammonium bromide is prepared. researchgate.net

This solution is passed through a column packed with an anion exchange resin in its nitrate form. lookchem.com

The eluent, containing the desired this compound, is collected. lookchem.com

The collected filtrate is then evaporated to dryness. lookchem.comchemdad.comguidechem.com

To achieve high purity, the resulting solid is recrystallized from a suitable solvent, such as benzene (B151609) or ethanol/ethyl acetate (B1210297) mixtures. lookchem.comchemdad.comguidechem.com The final product is a white crystalline solid. lookchem.comguidechem.com

This ion exchange method is an effective technique for producing high-purity TBAN, suitable for its various applications in synthetic chemistry. researchgate.net

Table 1: Synthesis of High-Purity this compound

| Precursor | Reagent | Method | Purification |

|---|---|---|---|

| Tetrabutylammonium bromide | Potassium nitrate | Anion Exchange Resin (e.g., Amberlite) | Recrystallization from benzene, ethanol, or ethyl acetate |

Derivatization Strategies and Role of this compound as a Nitrate Source

This compound serves as a crucial reagent in a variety of organic transformations due to its ability to act as a soluble source of nitrate (NO₃⁻) ions in non-aqueous media. lookchem.comfishersci.ca This property is exploited in numerous derivatization strategies, including nitration reactions, nucleophilic substitutions, and oxidation processes. guidechem.comfishersci.caottokemi.com Its role as a phase-transfer catalyst allows it to facilitate reactions between inorganic nitrate salts and organic substrates that are otherwise immiscible. chemimpex.compubcompare.ai

TBAN is widely employed as a source of nitronium ions (NO₂⁺) for the nitration of a broad spectrum of organic compounds. lookchem.comchemdad.comfishersci.ca This process is fundamental in the synthesis of many important chemicals and pharmaceutical intermediates. lookchem.com The reaction typically involves the use of TBAN in conjunction with a dehydrating agent or an acid anhydride, which facilitates the formation of the reactive nitrating species.

The nitration of olefins and aromatic compounds is a key application of this compound. lookchem.comchemdad.comottokemi.com In these reactions, TBAN provides the nitrate ion, which is converted into a potent electrophile capable of attacking the electron-rich pi systems of alkenes and arenes. For aromatic compounds, this electrophilic aromatic substitution leads to the introduction of a nitro group onto the aromatic ring. Similarly, olefins undergo addition or substitution reactions depending on the specific substrate and reaction conditions.

The utility of this compound as a nitrating agent extends to other functional groups, including amides, ribonucleosides, and glycols. lookchem.comfishersci.caottokemi.com The nitration of these substrates is essential for the synthesis of various specialized molecules. For instance, the reaction with glycols can yield nitrate esters. researchgate.net The nitration of ribonucleosides, often a delicate process, can be achieved under controlled conditions using TBAN, demonstrating its utility in nucleoside chemistry. lookchem.comottokemi.com

This compound is an effective reagent for the nucleophilic displacement of sulfonate esters, such as tosylates and triflates, derived from alcohols. chemdad.comfishersci.cafishersci.ca This reaction is particularly valuable for achieving a stereochemical inversion of configuration at a chiral center. lookchem.comchemdad.comchemicalbook.com

The process involves an S_N2 mechanism where the nitrate ion from TBAN acts as the nucleophile, attacking the carbon atom bearing the tosylate or triflate leaving group from the backside. This backside attack results in the inversion of the stereocenter. The resulting nitrate ester can then be further transformed if necessary. TBAN is also explicitly used in the preparation of nitrates from triflates, which are key intermediates in chemical synthesis. lookchem.comchemdad.comfishersci.ca

Table 2: Nucleophilic Displacement with this compound

| Substrate | Leaving Group | Result | Key Feature |

|---|---|---|---|

| Chiral Alcohol | Tosylate (OTs) | Inverted Nitrate Ester | Stereochemical Inversion |

| Alcohol | Triflate (OTf) | Nitrate Ester | Conversion of Triflates to Nitrates |

Transformations of Halides to Ketones

This compound is employed as a reagent in the conversion of halides, particularly benzyl (B1604629) halides, into the corresponding ketones or aldehydes. lookchem.comchemdad.comfishersci.ca This oxidative transformation provides a convenient route to carbonyl compounds. ajol.info The reaction mechanism often involves the initial displacement of the halide by the nitrate ion to form a nitrate ester intermediate. This intermediate is then converted to the final carbonyl product under the reaction conditions, which may involve a phase-transfer catalysis system. ajol.info

Tetrabutylammonium Nitrate in Catalysis Research

Phase-Transfer Catalysis (PTC) Mechanisms and Applications of Tetrabutylammonium (B224687) Nitrate (B79036)

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. researchgate.net Tetrabutylammonium nitrate serves as an effective phase-transfer catalyst by transporting anions from the aqueous or solid phase into the organic phase, where the reaction can proceed. chemimpex.com The large, lipophilic tetrabutylammonium cation pairs with the nitrate anion (or other anions present in the reaction mixture), and this ion pair is soluble in the organic solvent. solubilityofthings.com This transfer of the anion into the organic phase allows it to react with the organic substrate. chemimpex.com

Solid-Liquid Phase-Transfer Catalysis in Organic Transformations

This compound has demonstrated significant efficacy in solid-liquid phase-transfer catalysis (SL-PTC). In this mode of catalysis, the catalyst facilitates the reaction between a solid inorganic salt and an organic substrate dissolved in a non-polar solvent.

A notable application is in the synthesis of glycidyl (B131873) nitrate. acs.orgresearchgate.net In a two-step process, glycidyl tosylate is reacted with solid sodium nitrate in refluxing acetonitrile (B52724), with this compound acting as the catalyst. acs.orgresearchgate.net The tetrabutylammonium cation pairs with the nitrate anion from the solid sodium nitrate, transferring it into the acetonitrile phase to react with the glycidyl tosylate. acs.orgresearchgate.net This method is presented as a safer alternative to traditional manufacturing processes for glycidyl nitrate. acs.org

Another example is the use of this compound in conjunction with trifluoroacetic anhydride (B1165640) (TFAA) as a nitrating agent for double bonds and aromatic rings. phasetransfercatalysis.com While this can be used in stoichiometric amounts, research suggests the possibility of using a catalytic amount of a tetrabutylammonium salt, like the hydrogen sulfate (B86663), to generate the active this compound in situ. phasetransfercatalysis.com This approach highlights the versatility of SL-PTC in generating reactive species.

The table below summarizes key findings in the application of this compound in SL-PTC:

| Reaction | Substrates | Catalyst System | Key Findings | Reference(s) |

| Synthesis of Glycidyl Nitrate | Glycidyl tosylate, Sodium nitrate | This compound in acetonitrile | A safer, two-step process was developed. | acs.orgresearchgate.net |

| Nitration of Double Bonds and Aromatic Rings | Alkenes, Aromatic compounds | This compound, Trifluoroacetic anhydride | Effective nitrating agent. | phasetransfercatalysis.com |

Enhancing Reactant Transfer and Reaction Efficiency at Interphases

The efficiency of phase-transfer catalysis is critically dependent on the effective transfer of reactants across the phase boundary. Tetrabutylammonium salts, due to their amphiphilic nature, can enhance this transfer. ethz.ch The bulky, nonpolar tetrabutyl groups provide solubility in the organic phase, while the charged nitrogen atom facilitates interaction with anions. solubilityofthings.com

Research has shown that in biphasic systems, such as the nitration of phenols with dilute nitric acid, tetrabutylammonium salts facilitate the transfer of nitrate ions from the aqueous phase to the organic phase. rsc.org This is achieved through an anionic exchange between the ammonium (B1175870) salt and nitric acid. rsc.org Recent studies have even explored the use of interfacial nano-vortexers to actively converge immiscible reactants, further boosting the efficiency of phase-transfer catalysis. rsc.org In these systems, this compound acts as an intermediate, carrying the nitrate ion into the organic phase for the reaction to occur. rsc.org

The influence of the alkyl chain length and the counter-anion of the tetrabutylammonium salt on catalytic activity has also been investigated. scirp.org Generally, longer alkyl chains on the quaternary ammonium salt lead to increased reaction yields. scirp.org

Catalyst Turnover and Recyclability Studies

A crucial aspect of catalysis, particularly from an industrial and green chemistry perspective, is the ability to reuse the catalyst. Several studies have highlighted the recyclability of this compound in phase-transfer catalyzed reactions.

In the synthesis of glycidyl nitrate, the acetonitrile solvent and the this compound catalyst were successfully recycled up to 12 times without any loss of catalyst activity. acs.org This resulted in a cumulative isolated yield of 81.5% for 99% pure glycidyl nitrate, with a notable catalyst turnover number of 85.7 moles of substrate per mole of phase-transfer catalyst. acs.org

Similarly, studies on subnanometer copper(0) clusters protected by this compound, used for redox reactions, have shown that these catalysts can be recycled for at least 42 cycles while retaining their catalytic activity. usc.gal In fact, the activity was observed to increase after the first cycle. usc.gal

Green Chemistry Approaches Utilizing this compound in Catalysis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound finds application in several green chemistry approaches within catalysis.

Its use as a phase-transfer catalyst can itself be considered a green approach, as it often allows for the use of milder reaction conditions and less hazardous reagents. rsc.org For instance, PTC enables the nitration of phenols using dilute nitric acid instead of more dangerous nitrating agents like mixed acids or concentrated nitric acid. rsc.org Furthermore, the ability to recycle the catalyst, as discussed previously, minimizes waste. acs.org

This compound is also a component in the development of ionic liquids, which are often touted as "green" solvents due to their low vapor pressure. chemimpex.compubcompare.ai These ionic liquids can serve as both the solvent and the catalyst in a reaction.

Recent research has also demonstrated the use of tetrabutylammonium salts in promoting reactions in environmentally benign solvents like water. scirp.org The synthesis of dihydropyrimidinones via the Biginelli reaction has been successfully carried out in aqueous sodium hydroxide (B78521) using tetraalkylammonium salts as phase-transfer catalysts. scirp.org

The table below provides examples of green chemistry applications involving this compound:

| Application Area | Specific Example | Green Chemistry Principle | Reference(s) |

| Alternative Reagents | Nitration of phenols using dilute HNO₃ | Use of less hazardous chemical syntheses | rsc.org |

| Catalyst Recyclability | Synthesis of glycidyl nitrate | Catalysis, Waste prevention | acs.org |

| Use of Safer Solvents | Biginelli reaction in aqueous media | Safer solvents and auxiliaries | scirp.org |

| Ionic Liquids | Development of novel ionic liquid electrolytes | Inherently safer chemistry for accident prevention | pubcompare.ai |

This compound in Polymerization Processes

Tetrabutylammonium salts, including the nitrate, play a role in various polymerization processes. chemimpex.com They can act as catalysts or co-catalysts, influencing the rate and control of the polymerization reaction.

Catalytic Activity in Living Radical Polymerization Systems

Living radical polymerization (LRP) is a technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. Tetrabutylammonium salts have been investigated as catalysts in a specific type of LRP called reversible complexation mediated polymerization (RCMP). kyoto-u.ac.jpresearchgate.net

In RCMP, organic catalysts, including oxyanions like nitrate, are used to reversibly activate and deactivate the growing polymer chain. ntu.edu.sg Studies have shown that oxyanions, including nitrate, can act as effective catalysts for the polymerization of various monomers like methyl methacrylate, functional methacrylates, and styrene. ntu.edu.sg These catalysts lead to the formation of polymers with low dispersity and allow for the synthesis of block copolymers. ntu.edu.sg The use of such organic catalysts is attractive due to their low cost and toxicity compared to some metal-based catalysts used in other LRP techniques. ntu.edu.sg

Impact on Polymer Properties and Molecular Weight Distribution

In the realm of polymer synthesis, particularly through phase-transfer catalysis, the choice and concentration of the catalyst can significantly steer the final properties of the polymer. This compound, when employed in such catalytic systems, has demonstrated a discernible influence on both the molecular weight distribution and the thermal characteristics of the resulting polymers. This is notably documented in the polymerization of energetic polymers like poly(glycidyl nitrate) (PGN).

Research into the cationic polymerization of glycidyl nitrate (GN) has revealed a direct correlation between the catalyst-to-initiator ratio and the molecular weight of the synthesized PGN. icm.edu.plresearchgate.net Specifically, a lower ratio of the catalyst, in this case, a Lewis acid used in conjunction with the phase-transfer synthesized monomer, to the initiator results in a polymer with a higher molecular mass. icm.edu.plresearchgate.net This relationship is crucial for tailoring the mechanical and rheological properties of the polymer for specific applications.

The polymerization of GN via the activated monomer mechanism is preferred as it allows for the production of polymers with a narrow molecular mass distribution. researchgate.netresearchgate.net The use of this compound as a phase-transfer catalyst in the synthesis of the GN monomer is a key step that facilitates this controlled polymerization. icm.edu.placs.org

The following table, derived from studies on glycidyl nitrate polymerization, illustrates the effect of the reactant mole ratio on the molecular weight and polydispersity of PGN. icm.edu.pl

| GN:Catalyst:Initiator Mole Ratio | Initiator | Number-Average Molecular Mass (Mn) ( g/mol ) | Weight-Average Molecular Mass (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| 1:0.005:0.02 | 1,4-butanediol | 1101 | 2079 | 1.89 |

| 1:0.01:0.02 | 1,4-butanediol | 851 | 1513 | 1.78 |

| 1:0.005:0.02 | Ethylene glycol | 989 | 1602 | 1.62 |

| 1:0.01:0.02 | Ethylene glycol | 749 | 1955 | 2.61 |

Beyond influencing the molecular weight, the synthetic route involving this compound also impacts the thermal properties of the resulting polymer. Characterization of PGN synthesized from monomers produced via this phase-transfer catalysis method shows a low glass transition temperature (Tg). For instance, PGN has been reported to exhibit a Tg of -35.6 °C and good thermal stability with exothermic peaks appearing above 200 °C. researchgate.net Other studies have reported similar glass transition temperatures, such as -32 °C for pure PGN. bibliotekanauki.pl The low Tg is an important characteristic, particularly for applications requiring flexibility at low temperatures.

Electrochemical Studies Involving Tetrabutylammonium Nitrate

Function as a Supporting Electrolyte in Electrochemical Systems

In electrochemical analysis, a supporting electrolyte is crucial for minimizing the solution's resistance, thus ensuring that the measured potential accurately reflects the reaction at the electrode surface. Tetrabutylammonium (B224687) nitrate (B79036), being a salt that is often soluble in non-aqueous solvents and possesses a large cation, is well-suited for this role.

Research on non-aqueous electrolytes has demonstrated the significant impact of the constituent ions on the solution's properties. For instance, studies on various tetrabutylammonium salts have shown a correlation between the anion size and the ionic conductivity of their high-temperature phases. A comparison of tetrabutylammonium salts reveals that the conductivity of the high-temperature phase tends to increase as the radius of the anion decreases mdpi.com. This suggests that the migration of anions is a key factor in the charge transport mechanism.

Furthermore, the choice of solvent plays a critical role. In a study involving non-aqueous electrolytes, tetrabutylammonium nitrate in 1-dodecanol (B7769020) exhibited exceptionally large Seebeck coefficients, on the order of 7 mV/K at a 0.1 M concentration nih.gov. This finding points towards significant "structure-making" effects of the tetraalkylammonium ions on the solvent, which can influence the transport properties of the electrolyte nih.gov.

The kinetics of charge transfer at the electrode-electrolyte interface are also influenced by the composition of the electrolyte. The use of low-viscosity solvents like acetonitrile (B52724) can enhance charge transfer kinetics rsc.org. The large TBA⁺ cation can influence the structure of the electrochemical double layer, which in turn affects the rate of electron transfer to and from the electroactive species.

Table 1: Comparison of Properties of Tetrabutylammonium (TBA) Salts

| Compound | Anion | Polymorphous Transition Temp. (K) | Melting Temp. (K) | Ionic Conductivity of HT Phase |

| Tetrabutylammonium Perchlorate (TBAClO₄) | ClO₄⁻ | 330 | 487 | Lowest among the three |

| Tetrabutylammonium Tetrafluoroborate (TBABF₄) | BF₄⁻ | - | - | Intermediate |

| Tetrabutylammonium Iodide (TBAI) | I⁻ | - | - | Highest among the three |

This table is based on comparative data from studies on TBA salts and illustrates the influence of the anion on physical and electrochemical properties. mdpi.com

The development of advanced energy storage systems, such as lithium-ion batteries and supercapacitors, heavily relies on the formulation of suitable electrolytes. While direct and extensive research on this compound in commercial battery systems is not widespread, the role of nitrate additives and tetrabutylammonium salts in general provides valuable insights into its potential applications.

Nitrate-based additives are known to play a crucial role in improving the performance and safety of lithium-metal batteries esciencemag.comresearchgate.net. They can participate in the formation of a stable solid-electrolyte interphase (SEI) on the lithium metal anode. The reduction products of the nitrate anion, such as lithium nitride (Li₃N), are good lithium-ion conductors and can help in suppressing the growth of lithium dendrites, which is a major safety concern esciencemag.com. Although much of the research has focused on lithium nitrate, the fundamental mechanism of the nitrate anion's contribution to the SEI is relevant.

In the context of supercapacitors, organic electrolytes are often used to achieve higher operating voltages. Tetrabutylammonium salts are common components of these electrolytes. The large size of the tetrabutylammonium cation is advantageous in forming the electric double layer at the surface of porous carbon electrodes, which is the fundamental mechanism of energy storage in electric double-layer capacitors (EDLCs).

Electrocatalytic Reduction and Oxidation Processes

The nitrate anion in this compound is electrochemically active and can undergo reduction. This has led to its use in studies focused on electrocatalytic processes, particularly for environmental applications and the synthesis of valuable chemicals.

The electrochemical reduction of nitrate to ammonia (B1221849) (NH₃) is a promising alternative to the energy-intensive Haber-Bosch process for ammonia synthesis nih.govrsc.org. This process can be carried out under ambient conditions and, if powered by renewable energy, offers a sustainable route to ammonia production nih.gov. In this context, this compound can serve as both the nitrate source and the supporting electrolyte.

The process involves the transfer of eight electrons to the nitrate ion, making it a complex reaction with multiple steps and potential side reactions. The development of efficient and selective electrocatalysts is a key area of research to favor the production of ammonia over other nitrogen-containing products or the competing hydrogen evolution reaction rsc.org. Various materials, including copper-based catalysts and Group VIII-based catalysts, have been investigated for their efficacy in this reaction nih.govrsc.org. The supporting electrolyte, while not directly participating in the catalysis, is essential for maintaining the conductivity of the solution and facilitating ion transport to the electrode surface where the reaction occurs.

The electrochemical reduction of nitrate is a multi-step process that proceeds through various intermediates. The reaction pathway can be influenced by factors such as the electrode material, the applied potential, and the composition of the electrolyte.

The initial step in the reduction of nitrate (NO₃⁻) is typically its conversion to nitrite (B80452) (NO₂⁻). Subsequently, nitrite can be further reduced to various products, including nitric oxide (NO), nitrous oxide (N₂O), nitrogen gas (N₂), and ammonia (NH₃) nih.gov. The selective conversion of nitrate to a desired product, such as ammonia, requires careful control over the reaction conditions to steer the reaction along a specific pathway.

For instance, in some biological systems, the reduction of nitrate to ammonia occurs in two distinct steps: the reduction of nitrate to nitrite, which is then excreted, followed by the uptake and reduction of nitrite to ammonia nih.gov. In electrochemical systems, similar stepwise reductions can occur at the electrode surface. The presence of nitrate has been observed to inhibit the reduction of nitrite in some cases, which adds to the complexity of controlling the reaction pathway nih.gov.

Table 2: Possible Intermediates in the Electrochemical Reduction of Nitrate

| Intermediate | Chemical Formula | Oxidation State of Nitrogen |

| Nitrite | NO₂⁻ | +3 |

| Nitric Oxide | NO | +2 |

| Nitrous Oxide | N₂O | +1 |

| Nitrogen Gas | N₂ | 0 |

| Hydroxylamine | NH₂OH | -1 |

| Ammonia | NH₃ | -3 |

This table outlines the common intermediates that can be formed during the electrochemical reduction of nitrate, highlighting the stepwise change in the oxidation state of nitrogen.

Nitrate contamination of water sources, primarily from agricultural runoff and industrial wastewater, is a significant environmental concern researchgate.net. High levels of nitrate in drinking water can pose health risks. Electrochemical methods offer a promising approach for the remediation of nitrate-contaminated water by converting nitrate into harmless nitrogen gas or valuable ammonia researchgate.netrsc.org.

In these electrochemical remediation systems, this compound can be used as a model compound to study the reduction of nitrate. The principles learned from these studies can then be applied to the treatment of real wastewater. The electrochemical reduction of nitrate is an environmentally friendly process that does not require the addition of chemical reducing agents researchgate.net.

The process of denitrification, which is the conversion of nitrate to nitrogen gas, is a key part of the natural nitrogen cycle. Electrochemical denitrification mimics this natural process. By providing a source of electrons at a cathode, nitrate can be reduced to dinitrogen, thus removing reactive nitrogen from the water. In situations where ammonia is the desired product, it can potentially be recovered and used as a fertilizer, creating a closed-loop system for nitrogen management. The use of nitrate as an electron acceptor is also a strategy employed in the bioremediation of other pollutants, such as petroleum hydrocarbons in groundwater etec.bio.

Mechanistic Elucidation of Tetrabutylammonium Nitrate Mediated Reactions

Reaction Kinetics and Rate Determination in Tetrabutylammonium (B224687) Nitrate (B79036) Systems

In the context of pre-combustion carbon dioxide capture, TBAN has been identified as a promoter for the formation of clathrate hydrates. nih.govacs.org Kinetic studies were performed to evaluate its effectiveness at various concentrations. The performance was assessed based on parameters such as induction time, gas uptake, separation factor, and the rate of hydrate (B1144303) growth. For a fuel gas mixture of CO₂ and H₂, the optimal concentration of TBAN solution was found to be 1.0 mol % at experimental conditions of 6.0 MPa and 274.2 K. nih.govacs.org At this concentration, a CO₂-rich stream of 93.0 mol % could be achieved with a gas uptake of 0.0132 moles of gas per mole of water in a single stage. nih.govacs.org The heat of hydrate dissociation was also observed to increase with higher concentrations of TBAN. nih.govacs.org

The kinetics of nitration reactions have also been investigated where tetrabutylammonium nitrate is formed in situ. For instance, in the nitration of hydrogenated cardanol (B1251761) using dilute nitric acid, tetrabutylammonium bromide (TBAB) acts as a phase transfer catalyst. tsijournals.com The reaction involves the initial formation of this compound in the aqueous phase, which then transfers to the organic phase. tsijournals.com The rate of this reaction is influenced by several factors, including agitation speed, temperature, and the concentrations of both nitric acid and the catalyst. tsijournals.com The use of ultrasound has been shown to increase the rate of mass transfer of the nitronium ion across the interface, facilitating the reaction. tsijournals.com The polarity of the solvent also plays a significant role; as solvent polarity increases, the ionization of this compound also increases. tsijournals.com Ethylene dichloride was identified as a particularly effective solvent for this process. tsijournals.com

Interactive Data Table: Kinetic Parameters for CO₂ Hydrate Formation with TBAN Promoter

| TBAN Concentration (mol %) | Operating Pressure (MPa) | Operating Temperature (K) | Gas Uptake (mol gas/mol water) | Resulting CO₂ Purity (mol %) |

| 0.5 | 6.0 | 274.2 | Data not available | Data not available |

| 1.0 (Optimum) | 6.0 | 274.2 | 0.0132 | 93.0 |

| 2.0 | 6.0 | 274.2 | Data not available | Data not available |

| 3.0 | 6.0 | 274.2 | Data not available | Data not available |

| 3.7 | 6.0 | 274.2 | Data not available | Data not available |

This table summarizes the key findings from the kinetic study of TBAN as a promoter for CO₂ hydrate formation. The 1.0 mol % concentration was identified as optimal under the specified conditions.

Investigation of Nitration Reaction Mechanisms

This compound, often in conjunction with other reagents like trifluoroacetic anhydride (B1165640) (TFAA), serves as an effective nitrating agent for various substrates, particularly for complex organic molecules such as purines. nih.govacs.orguva.nl Mechanistic studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in elucidating the intricate pathways of these reactions. nih.govacs.orguva.nl

A key finding is that the nitration of certain electron-deficient positions, such as the C2 position of the purine (B94841) skeleton, does not occur through a direct electrophilic aromatic substitution. nih.govacs.orguva.nl Instead, the reaction proceeds via a multi-step mechanism involving the formation and subsequent rearrangement of specific intermediates. nih.govacs.orguva.nl

In the nitration of purine derivatives with a mixture of this compound and TFAA, the reaction is initiated by the in-situ formation of trifluoroacetyl nitrate (TFAN). uva.nl This powerful electrophile attacks a nitrogen atom on the purine ring, specifically the N7 position, rather than a carbon atom. nih.govacs.orguva.nl This electrophilic attack leads to the formation of a nitrammonium species. nih.govacs.orguva.nl

This highly reactive intermediate is then trapped by a trifluoroacetate (B77799) anion present in the mixture, resulting in the formation of a more stable N7-nitramine intermediate. nih.govacs.orguva.nl This crucial intermediate has been successfully characterized at low temperatures (e.g., -50 °C) using various NMR techniques (¹H, ¹³C, ¹⁵N, and ¹⁹F NMR). nih.govacs.org

At slightly higher temperatures (above -40 °C), this N7-nitramine intermediate undergoes a nitramine rearrangement. nih.govacs.org This rearrangement involves the migration of the nitro group from the nitrogen atom (N7) to a carbon atom on the purine ring, typically the 'para' position (C2). uva.nl This step generates a C2-nitro species which then rapidly eliminates trifluoroacetic acid (TFA) to yield the final 2-nitro purine product. nih.govacs.orguva.nl

Reaction Pathway Summary

Formation of Nitrating Agent: this compound + Trifluoroacetic anhydride → Trifluoroacetyl nitrate (TFAN)

Electrophilic Attack: Purine + TFAN → N7-Nitrammonium species

Intermediate Formation: N7-Nitrammonium species + Trifluoroacetate anion → N7-Nitramine intermediate

Rearrangement: N7-Nitramine intermediate → C2-Nitro species

Elimination: C2-Nitro species → 2-Nitro purine product + TFA

The mechanism of the nitramine rearrangement has been further investigated to determine whether it is an intramolecular or intermolecular process and if it involves radical species. The involvement of radicals during the nitramine rearrangement step has been unequivocally confirmed through the use of ¹⁵N Chemically Induced Dynamic Nuclear Polarization (¹⁵N-CIDNP) NMR spectroscopy. nih.govacs.orguva.nl This technique allows for the detection of radical pair intermediates.

Furthermore, studies have shown that the rearrangement is primarily an intermolecular process. An emission signal observed for the rearranged 2-nitropurine product indicated its formation through an intermolecular pathway. nih.govacs.org Quantitative radical trapping experiments have corroborated this, disclosing that approximately 65-70% of the nitramine rearrangement occurs intermolecularly. nih.govacs.orguva.nl This suggests that the nitro group detaches from the initial molecule and is transferred to another molecule in the reaction mixture, rather than simply shifting its position within the same molecule.

Anion Exchange and Ion-Pairing Dynamics

This compound is a quaternary ammonium (B1175870) salt, and its chemical behavior in solution is significantly influenced by ion-pairing and anion exchange dynamics. The large, nonpolar tetrabutylammonium (TBA⁺) cation can form ion pairs with the nitrate (NO₃⁻) anion. These dynamics are particularly relevant in applications such as phase transfer catalysis and ion-pair chromatography. tsijournals.comvu.lt

In phase transfer catalysis, the lipophilic TBA⁺ cation can transport the nitrate anion from an aqueous phase into an organic phase where the reaction with an organic substrate can occur. tsijournals.com The effectiveness of this transfer and the subsequent reaction rate are affected by the solvent's polarity, which influences the degree of ionization and dissociation of the ion pair. tsijournals.com

In the context of reversed-phase ion-pair chromatography (IPC), the TBA⁺ cation acts as an ion-pairing reagent. It adsorbs onto the nonpolar stationary phase (like C18) through hydrophobic interactions. chromatographyonline.com This process dynamically creates anion-exchange sites on the surface of the stationary phase. vu.ltchromatographyonline.com Analyte anions in the mobile phase can then interact with these dynamically formed cationic sites and be retained.

The retention of a specific anion is governed by a dynamic ion-exchange mechanism. vu.lt The concentration of the TBA⁺ salt in the mobile phase is a critical parameter; increasing the TBA⁺ concentration generally increases the ion-exchange capacity of the stationary phase and thus enhances the retention of anions. vu.lt The nature of the counter-ion (in this case, nitrate) also plays a role. In a competitive environment, anions in the mobile phase compete for the ion-exchange sites. The retention time of an analyte is influenced by the relative strength of interaction of different anions with the TBA⁺ sites. For instance, when comparing eluents with tetrabutylammonium chloride versus this compound, an analyte will typically have a longer retention time with the eluent containing the more weakly retained anion. chromforum.org

The dynamics of this process can be complex. Studies using a acs.orgrotaxane host molecule to bind ion pairs have shown that the exchange between free and bound TBA⁺ cations can be fast on the NMR timescale, while the exchange for the anion (like nitrate) can be intermediate or slow, indicating different exchange mechanisms for the cation and the anion. rsc.org This is attributed to the anion being more tightly held within a polar cavity through hydrogen bonds, requiring a more significant energetic barrier for exchange. rsc.org

Interactive Data Table: Factors Influencing Ion-Pairing Dynamics in Chromatography

| Parameter | Effect on System | Consequence |

| TBA⁺ Concentration | Increases dynamic ion-exchange capacity of stationary phase. | Increases retention time of analyte anions. vu.lt |

| Solvent Polarity (Acetonitrile Content) | Reduces hydrophobic interaction of TBA⁺ with stationary phase. | Decreases retention time of analyte anions. vu.lt |

| Nature of Counter-ion | Competes with analyte anions for exchange sites. | Affects analyte retention and separation selectivity. chromforum.org |

| Ionic Strength of Mobile Phase | Shields electrostatic interactions. | Generally decreases retention times of all anions. vu.lt |

Tetrabutylammonium Nitrate in Advanced Materials Science

Incorporation into Ionic Liquids and Novel Solvent Systems

Ionic liquids (ILs) are salts with melting points below 100 °C, often exhibiting negligible vapor pressure, high thermal stability, and a wide range of tunable physicochemical properties. rsc.org Tetrabutylammonium (B224687) nitrate (B79036) serves as a valuable component in the formulation of these novel solvent systems, contributing to the expansion of green chemistry and sustainable industrial processes. chemimpex.com

The design of task-specific ionic liquids (TSILs) involves the strategic selection of cations and anions to create a solvent with optimized properties for a particular application, such as carbon capture or chemical synthesis. rsc.orgnih.gov The fundamental principle lies in understanding how the structure of the constituent ions influences the macroscopic properties of the resulting IL. nih.gov

The tetrabutylammonium cation ([N(C₄H₉)₄]⁺) is a key component in this design process. Its bulky, symmetric, and non-coordinating nature contributes to a low melting point and viscosity in the resulting salt. While much research has focused on other tetrabutylammonium halides like the chloride (TBAC) and bromide (TBAB) salts for creating deep eutectic solvents (DESs) and ILs, the principles are transferable. elsevierpure.comwikipedia.org For instance, the properties of ILs can be finely tuned by pairing the tetrabutylammonium cation with different hydrogen bond donors or anions. elsevierpure.com

TSILs are engineered to do more than just act as a passive solvent; they are designed to actively participate in chemical processes. researchgate.net This can be achieved by incorporating functional groups into the cation or anion that can coordinate with metal ions or catalyze a reaction. nih.govresearchgate.net In the context of tetrabutylammonium nitrate, the nitrate anion (NO₃⁻) can act as a nitrate source, which is beneficial in various chemical reactions, including those involving nitrogen compounds. chemimpex.com The design process for TSILs for applications like metal extraction has shown that increasing the alkyl chain length on the cation can enhance performance, and the choice of anion is critical. nih.gov

The unique properties of ionic liquids, such as low volatility and high thermal stability, position them as environmentally benign alternatives to traditional organic solvents, a core tenet of green chemistry. chemimpex.comchemrxiv.org this compound and related compounds are utilized in several sustainable applications.

Phase-Transfer Catalysis: this compound functions as an efficient phase-transfer catalyst. chemimpex.com This facilitates reactions between reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). By transferring a reactant from one phase to another, it enhances reaction rates and efficiency, which is crucial for the synthesis of complex organic molecules under milder conditions, reducing energy consumption and waste. chemimpex.com

Supporting Electrolyte in Electrochemistry: In electrochemical applications, such as battery research, it serves as a supporting electrolyte. chemimpex.com It enhances the conductivity of the medium, improving the efficiency of electrochemical reactions in a non-volatile and safer solvent system compared to traditional options. chemimpex.com

Carbon Capture Solvents: While direct studies on this compound for CO₂ capture are less common, the broader class of ionic liquids is extensively researched for this purpose. rsc.org A systematic approach to designing the optimal IL for carbon capture involves modeling the operating conditions and estimating the thermophysical properties of novel ILs, a process where the tetrabutylammonium cation is a potential building block. rsc.org

Role in Nanomaterials Synthesis and Engineering

The synthesis of materials at the nanoscale allows for the development of components with unique and enhanced properties. jetir.org this compound plays a specific role as a supporting electrolyte and a morphology-directing agent in the electrochemical synthesis of nanomaterials. nbn-resolving.org Chemical engineers play a vital role in the development and application of these nanomaterials. eurekaselect.com

Electrocrystallization is a technique used to grow high-quality single crystals of conducting materials. In this process, a solution containing a molecule of interest and a supporting electrolyte is subjected to a constant current or potential, leading to the gradual formation of crystals on an electrode.

This compound is employed as a supporting electrolyte in these techniques. nbn-resolving.org For example, in the synthesis of organic conductors like bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF) salts, this compound is used to provide the nitrate counter-ions and maintain conductivity in the electrochemical cell. nbn-resolving.org The primary reaction is the oxidation of the BEDT-TTF molecule, which then crystallizes with the nitrate anions from the electrolyte. nbn-resolving.org This method allows for the controlled growth of crystalline materials with specific electronic properties. nbn-resolving.org

The choice of supporting electrolyte can significantly influence the structure and phase—and therefore the physical properties—of the resulting crystals. Research has shown that the electrocrystallization of BEDT-TTF in the presence of this compound can lead to the formation of at least three different crystalline phases. nbn-resolving.org

One of these, the α-phase, has been structurally characterized as (BEDT-TTF)₃(NO₃)₂. nbn-resolving.org The ability to produce different polymorphs by varying the electrochemical conditions or electrolyte composition is a critical aspect of materials engineering, as different crystal structures of the same compound can exhibit vastly different electrical, optical, or magnetic properties. The use of this compound provides a pathway to access these different morphologies, highlighting its role not just as a passive electrolyte but as an active component in directing the self-assembly of nanomaterials. nbn-resolving.org

Semiclathrate Hydrate (B1144303) Formation for Gas Separation and Storage

Semiclathrate hydrates are crystalline solid compounds in which gas molecules are trapped within cavities of a host lattice formed by water and an ionic species. The presence of the ionic species, often a quaternary ammonium (B1175870) salt, stabilizes the hydrate structure at more moderate pressure and temperature conditions than those required for pure gas hydrates. researchgate.netmdpi.com

This compound has been identified as an effective promoter for the formation of semiclathrate hydrates for applications in gas separation and storage. researchgate.net It has been shown to shift the hydrate formation equilibrium to lower pressures and higher temperatures, making the process more energy-efficient. researchgate.net

Research into the phase equilibrium of semiclathrate hydrates formed with this compound and various gases has provided key data on their potential for industrial applications. researchgate.netacs.org Studies have demonstrated its effectiveness in separating CO₂ from flue gas mixtures and landfill gas. researchgate.net When comparing its performance to other salts like tetrabutylammonium bromide (TBAB) and tetra-n-butyl phosphonium (B103445) bromide (TBPB) for CO₂ separation, this compound showed high gas consumption and separation efficiency. researchgate.net

The effectiveness of this compound as a promoter is dependent on its concentration. Kinetic studies on a fuel gas mixture showed that a 1.0 mol% solution of this compound was optimal for maximizing the rate of hydrate growth and gas uptake. researchgate.net At these conditions, CO₂ was found to preferentially occupy the hydrate cages. researchgate.net The heat of hydrate dissociation was also observed to increase with higher concentrations of this compound. researchgate.net

Kinetic Performance of TBANO₃ for Gas Hydrate Formation

Data from experiments conducted at 6.0 MPa and 274.2 K. researchgate.net

| TBANO₃ Concentration (mol%) | Normalized Gas Consumption (mol gas/mol water) | Normalized Rate of Hydrate Growth (mol·min⁻¹·m⁻³) | Notes |

|---|---|---|---|

| 1.0 | 0.0132 | 45.2 | Optimum concentration identified in the study. |

Gas Separation Performance of Semiclathrates

Comparison of various tetra-alkyl ammonium salts for gas separation. researchgate.netrepec.org

| Compound | Target Gas | Key Finding |

|---|---|---|

| This compound (TBANO₃) | CO₂ from flue gas | High gas consumption and separation efficiency compared to TBAB and TBPB. researchgate.net |

| Tetrabutylammonium Bromide (TBAB) | CO₂ from CH₄/CO₂ | Highest CO₂ capture amount achieved at 0.30 mass fraction. repec.org |

| Tetrabutylammonium Chloride (TBAC) | CO₂ from CH₄/CO₂ | Showed the highest CO₂ selectivity, especially at lower pressures. repec.org |

Phase Equilibrium Conditions and Hydrate Stability Promotion

This compound (TBANO3) has been identified as a significant promoter for the formation of semiclathrate hydrates, altering the phase equilibrium conditions to favor hydrate stability at more industrially viable temperatures and pressures. researchgate.netresearchgate.net Semiclathrate hydrates are crystalline, ice-like structures where water molecules (the host) form a lattice that encages guest molecules. In the case of TBANO3 hydrates, the tetrabutylammonium (TBA) cation is the primary guest, while smaller gas molecules can be co-guests.

Research has demonstrated that TBANO3 effectively shifts the hydrate-liquid-vapor (H-L-V) equilibrium curve to lower pressures and higher temperatures for certain gases, which is a desirable characteristic for applications like gas separation and storage. researchgate.netacs.org For instance, in systems containing carbon dioxide (CO2) or nitrogen (N2), the presence of TBANO3 promotes hydrate formation under milder conditions compared to pure water systems. researchgate.netacs.org

Studies investigating the phase equilibrium conditions for semiclathrates formed with TBANO3 and various gases have been conducted over wide temperature and pressure ranges. For systems with CO2, N2, or methane (B114726) (CH4), measurements have been recorded in temperatures from 275.1 K to 290.9 K and pressures from 1.19 MPa to 32.89 MPa. researchgate.netresearchgate.netacs.org It was observed that increasing the concentration of TBANO3 generally enhances the stability effect, particularly for CO2 and N2 hydrates. researchgate.netresearchgate.net However, the effect on methane hydrate stability is different; the addition of TBANO3 can shift the equilibrium curve to higher pressures compared to pure methane hydrate. researchgate.netacs.org

A specific study used a TBANO3 solution with a mass fraction of 0.3941, which corresponds to the stoichiometric composition for TBANO3·26H2O, to determine the phase boundaries. acs.orgacs.org The results from these experiments provide critical data for designing and optimizing processes that utilize TBANO3-promoted hydrate formation.

Phase Equilibrium Conditions for TBANO3 Semiclathrate Hydrates

| Gas System | Temperature Range (K) | Pressure Range (MPa) | Effect of TBANO3 |

|---|---|---|---|

| CO2 + TBANO3 + Water | 275.1 - 290.9 | 1.19 - 7.27 | Promotes stability (shifts to lower P, higher T) |

| N2 + TBANO3 + Water | 275.1 - 290.9 | 1.21 - 32.89 | Promotes stability (shifts to lower P, higher T) |

| CH4 + TBANO3 + Water | 275.1 - 290.9 | 1.21 - 32.89 | Inhibits stability (shifts to higher P) |

Thermodynamic and Kinetic Characteristics of Clathrate Formation

The performance of this compound (TBANO3) as a clathrate formation promoter is defined by its thermodynamic and kinetic properties. Thermodynamically, the heat of hydrate dissociation is a key parameter. Studies have shown that as the concentration of TBANO3 in a fuel gas mixture (CO2/H2) increases, the heat of hydrate dissociation also increases, which was determined using the Clausius-Clapeyron equation. acs.orgnih.gov This indicates that more energy is required to break down the hydrate structure at higher TBANO3 concentrations, signifying greater stability. acs.orgnih.gov

From a kinetic perspective, TBANO3 has been evaluated for its effectiveness in promoting the formation of hydrates for applications such as pre-combustion carbon dioxide capture. acs.orgnih.gov The kinetic performance was assessed based on several factors, including the induction time (the time taken for hydrate crystals to start forming), gas uptake capacity, and the rate of hydrate growth. acs.orgnih.gov

In experiments conducted at 6.0 MPa and 274.2 K, a 1.0 mol % aqueous solution of TBANO3 was identified as the optimal concentration for CO2 hydrate formation. acs.orgnih.gov At this concentration, the system exhibited favorable induction times and rates of hydrate growth. acs.orgnih.gov Notably, a single stage of hydrate formation using a 1.0 mol % TBANO3 solution could produce a gas stream enriched to 93.0 mol % CO2, with a gas uptake of 0.0132 moles of gas per mole of water. acs.orgnih.gov This high separation efficiency underscores the kinetic promotion effect of TBANO3. The reason for 1.0 mol % being the optimum concentration is further supported by solubility measurements and microscopic imaging during the kinetic experiments. acs.orgnih.gov

Kinetic Performance of TBANO3 as a Promoter for CO2 Hydrate Formation (at 6.0 MPa and 274.2 K)

| TBANO3 Concentration (mol %) | Key Kinetic Findings |

|---|---|

| 0.5 | Evaluated for kinetic performance. acs.org |

| 1.0 | Optimum concentration based on induction time, gas uptake, and growth rate. acs.orgnih.gov Achieved 93.0 mol % CO2 purity and 0.0132 mol gas/mol water uptake. acs.orgnih.gov |

| 2.0 | Evaluated for kinetic performance. acs.org |

| 3.0 | Evaluated for kinetic performance. acs.org |

| 3.7 | Evaluated for kinetic performance. acs.org |

Crystal Engineering and Supramolecular Assembly

Crystal engineering of semiclathrate hydrates involves the deliberate design of crystalline solids by controlling intermolecular interactions. In the context of tetrabutylammonium (TBA) salts like TBANO3, this involves the self-assembly of water molecules, the TBA cation, and the nitrate anion into a stable, extended structure. nih.govacs.org These hydrates are examples of supramolecular assemblies where the components are held together by non-covalent forces, primarily hydrogen bonds. nih.gov

The crystal structure of TBA salt hydrates can vary, with common forms being tetragonal, cubic, and orthorhombic. acs.orgnih.gov The specific structure that forms is influenced by factors such as the size and nature of the anion and the concentration of the salt solution. nih.govresearchgate.net For example, different anions can lead to different crystal systems and hydration numbers (the ratio of water molecules to the salt). nih.govresearchgate.net The structure of hydrates formed with TBA glycolate (B3277807) was determined to be tetragonal, and it is expected that TBANO3 would form similar structures. acs.orgnih.gov

The supramolecular architecture is characterized by a framework of water molecules forming polyhedral cages. nih.govmdpi.com The bulky tetrabutylammonium cation is essential to this assembly, acting as a template around which the water cages form. The nitrate anion also plays a crucial role, as it is incorporated into the hydrogen-bonded water framework, displacing some water molecules to form the cage walls. nih.gov This intricate assembly results in a crystalline material with cavities that can encapsulate small gas molecules, a key feature for their application in gas storage and separation technologies. acs.orgnih.gov

Host-Guest Interactions with this compound

The formation of semiclathrate hydrates with this compound is a classic example of host-guest chemistry. nih.govnih.gov In this system, the host is the three-dimensional lattice formed by water molecules, while the guests are the tetrabutylammonium (TBA) cation and the nitrate anion. nih.gov

The primary host-guest interaction involves the encapsulation of the large TBA cation within a composite cavity formed by the fusion of several water cages. acs.orgnih.gov Typically, the TBA cation occupies a structure composed of multiple cages, such as three tetrakaidecahedral (14-sided) cages and one pentakaidecahedral (15-sided) cage, allowing each of the four butyl chains to extend into one of the cages. nih.govmdpi.com This encapsulation stabilizes the entire hydrate structure.

The nitrate anion also participates as a guest, but in a different manner. It becomes part of the host framework by replacing a water molecule and participating in the hydrogen-bonding network that forms the cages. nih.gov The rest of the hydrate structure is composed of smaller polyhedral cages, most commonly pentagonal dodecahedra (12-sided cages), which are formed by water molecules. acs.orgnih.gov These smaller cages are often empty but can accommodate small gas molecules like CO2, N2, or CH4, making the hydrate a "double" or "mixed" hydrate. The interactions between the host water lattice and the guest ions (TBA+ and NO3-) are fundamental to the stability and properties of the resulting supramolecular material. nih.govnih.gov

Analytical Chemistry Methodologies Utilizing Tetrabutylammonium Nitrate

Applications in Chromatographic Separation Techniques

Tetrabutylammonium (B224687) nitrate (B79036) plays a crucial role in several chromatographic techniques, enhancing the separation and quantification of a variety of analytes. chemicalbook.com Its primary application in this field is as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC).

In ion-pair reversed-phase HPLC (IP-RP-HPLC), tetrabutylammonium nitrate is added to the mobile phase to facilitate the separation of anionic analytes. km3.com.twtechnologynetworks.com The fundamental principle of ion-pair chromatography involves the formation of a neutral ion pair between the analyte ion and a counter-ion, in this case, the tetrabutylammonium cation (TBA⁺). This process increases the hydrophobicity of the anionic analyte, leading to its retention on a non-polar stationary phase, such as a C18 column. technologynetworks.comnih.gov

The tetrabutylammonium cation from the dissolved this compound pairs with the anionic analyte. The bulky, non-polar butyl groups of the TBA⁺ cation interact with the non-polar stationary phase, effectively retaining the otherwise poorly retained anionic analyte. The concentration of the ion-pairing reagent in the mobile phase is a critical parameter that can be adjusted to optimize the retention and separation of the analytes. nih.gov

A typical mobile phase in IP-HPLC might consist of an aqueous buffer, an organic modifier like acetonitrile (B52724) or methanol, and the ion-pairing reagent, this compound. nih.gov The pH of the mobile phase is also a crucial factor, as it influences the ionization state of the analytes. km3.com.tw

Table 1: Typical Components of an Ion-Pair HPLC Mobile Phase

| Component | Function | Common Examples |

| Aqueous Buffer | Controls pH, maintains analyte ionization | Phosphate, Acetate (B1210297) |

| Organic Modifier | Adjusts solvent strength and selectivity | Acetonitrile, Methanol |

| Ion-Pairing Reagent | Forms neutral ion pairs with analytes | This compound, Tetrabutylammonium hydroxide (B78521) |

A significant application of this compound in IP-HPLC is the separation and quantification of inorganic anions, particularly nitrite (B80452) (NO₂⁻) and nitrate (NO₃⁻). nih.govjfda-online.com These anions are of considerable interest in environmental and food analysis. The use of tetrabutylammonium salts as ion-pairing reagents in the mobile phase allows for the effective separation of these small, highly polar anions on a reversed-phase column. nih.govjfda-online.comresearchgate.net

For instance, a method for the determination of nitrate and nitrite in vegetables utilizes a mobile phase containing octylammonium orthophosphate, a similar ion-pairing agent, demonstrating the principle of using quaternary ammonium (B1175870) salts for this purpose. jfda-online.comresearchgate.net The separation is typically monitored using a UV detector, as both nitrite and nitrate absorb in the UV region. nih.gov

Research has shown the successful use of tetrabutylammonium chloride as an ion-pairing reagent for the quantification of nitrate and nitrite in water and food samples by normal phase ion-pair HPLC. sigmaaldrich.cn While the specific salt is different, the underlying principle of the tetrabutylammonium cation pairing with the nitrate and nitrite anions remains the same.

Table 2: Research Findings on Nitrite and Nitrate Separation using Tetrabutylammonium-based IP-HPLC

| Study Focus | Matrix | Key Finding | Reference |

| Quantification of nitrate and nitrite | Water and food samples | Tetrabutylammonium chloride used as an effective ion-pairing reagent in the mobile phase. | sigmaaldrich.cn |

| Determination of nitrate and nitrite | Vegetables | An HPLC method was developed using an ion-pairing reagent in the mobile phase for successful separation. | jfda-online.comresearchgate.net |

| Separation of nitrite and nitrate | Ham samples | Gradient elution with a mobile phase containing tetrabutylammonium hydrogen sulfate (B86663) achieved separation on a C18 column. | nih.gov |

Enhancement of Extraction and Preconcentration Methods

This compound can enhance the efficiency of liquid-liquid extraction and other preconcentration techniques by acting as a phase-transfer catalyst. phasetransfercatalysis.com This is particularly useful for transferring anionic analytes from an aqueous phase to an organic phase.

The mechanism behind the enhancement of extraction lies in the ability of the tetrabutylammonium cation (TBA⁺) to form an ion pair with the target anion in the aqueous phase. The resulting ion pair, [TBA⁺][Analyte⁻], is significantly more lipophilic than the original inorganic anion due to the four butyl chains on the nitrogen atom. This increased lipophilicity allows the ion pair to be readily extracted into an immiscible organic solvent. nih.govacs.org

This principle is the cornerstone of phase-transfer catalysis, where a catalyst (in this case, the TBA⁺ ion) facilitates the migration of a reactant across the interface between two immiscible phases. mdpi.com In the context of analytical extractions, this leads to a higher concentration of the analyte in the organic phase, effectively preconcentrating it and removing it from potential interferences in the aqueous matrix.

Studies on the phase behavior of tetrabutylammonium salts in biphasic systems have shown that their catalytic activity is closely related to their distribution and aggregation at the liquid-liquid interface. nih.govacs.org This interfacial activity is crucial for the efficient transfer of anions.

Spectroscopic Investigations of this compound and its Complexes

Spectroscopic techniques are essential for the characterization of this compound and for studying its interactions with other molecules to form complexes.

The infrared (IR) spectrum of this compound exhibits characteristic absorption bands. The strong, broad band around 1384 cm⁻¹ is characteristic of the asymmetric stretching vibration of the nitrate ion (NO₃⁻). The C-H stretching vibrations of the butyl groups are observed in the region of 2800-3000 cm⁻¹. chemicalbook.comnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The ¹H NMR spectrum of this compound shows distinct signals for the different protons of the butyl chains. The ¹³C NMR spectrum correspondingly displays peaks for the carbon atoms of the tetrabutylammonium cation. chemicalbook.comnih.gov

UV-Vis spectroscopy can be used to study the formation of complexes involving the nitrate ion from this compound. While the tetrabutylammonium cation itself does not have a strong chromophore, the nitrate ion has a characteristic UV absorption. Changes in the UV-Vis spectrum upon addition of a potential complexing agent can indicate the formation of a complex and can be used to determine its stoichiometry and stability constant. For example, Job's method of continuous variation, monitored by UV-Vis spectroscopy, has been used to study the complexation of anions from tetrabutylammonium salts with various receptors. researchgate.net

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observational Data | Reference |

| Infrared (IR) Spectroscopy | Strong absorption band around 1384 cm⁻¹ (NO₃⁻ asymmetric stretch); C-H stretching bands (2800-3000 cm⁻¹) | chemicalbook.comnist.govthermofisher.com |

| ¹H Nuclear Magnetic Resonance (NMR) | Signals corresponding to the protons of the four butyl groups attached to the nitrogen atom. | chemicalbook.comnih.gov |

| ¹³C Nuclear Magnetic Resonance (NMR) | Resonances for the carbon atoms within the butyl chains of the tetrabutylammonium cation. | nih.gov |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Can be used to monitor the complexation of the nitrate anion with other species by observing changes in the UV absorption spectrum. | researchgate.net |

Environmental Remediation Applications of Tetrabutylammonium Nitrate

Removal of Pollutants from Aqueous and Soil Environments

The application of tetrabutylammonium (B224687) nitrate (B79036) in environmental remediation primarily focuses on the removal of contaminants from water and soil matrices. Its role as a phase transfer catalyst and an ion-pairing agent is central to these processes, facilitating the transport of pollutants from one phase to another for easier removal.

Tetrabutylammonium nitrate plays a role in the extraction of heavy metals through mechanisms like ion-pair extraction, which is a facet of liquid-liquid ion exchange. The tetrabutylammonium (TBA⁺) cation can form an ion pair with a negatively charged metal complex or an anionic pollutant. This neutral, bulky ion pair exhibits increased solubility in organic solvents, allowing for the transfer of the pollutant from an aqueous phase to an organic phase, from which it can be recovered.

Research into ion-association extraction has demonstrated the ability of the TBA⁺ ion to form extractable associates with anions like nitrophenolates, moving them into a nonionic surfactant micelle phase. nih.gov This principle can be extended to heavy metals that form anionic complexes. While direct studies on this compound for heavy metal extraction are specific, the underlying mechanism is well-established. For instance, other hydrophilic ionic liquids have been shown to significantly enhance the solvent extraction of transition metal nitrates by providing a ligand-rich environment that facilitates the formation of extractable neutral complexes. nih.gov The efficiency of such separations can be very high; for example, studies with similar systems have demonstrated that iron (Fe(III)) can be separated from copper (Cu(II)) and zinc (Zn(II)) with separation factors greater than 1000. nih.gov

Table 1: Example of Metal Separation Factors Using an Ionic Liquid-Based Extraction System

| Metal Pair | Separation Factor (α) | Reference |

|---|---|---|

| Fe(III) / Cu(II) | > 1000 | nih.gov |

| Fe(III) / Zn(II) | > 1000 | nih.gov |

| Fe(III) / Co(II) | > 100 | nih.gov |

| Fe(III) / Ni(II) | > 100 | nih.gov |

| Mn(II) / Zn(II) | > 100 | nih.gov |

This table illustrates the high efficiency of separation achievable for various metal pairs in a solvent extraction system enhanced by an ionic liquid, highlighting the potential of such systems in hydrometallurgy and remediation.

Conventional methods for removing heavy metals from industrial wastewater include chemical precipitation, membrane purification, and ion exchange. nih.gov Ion-imprinted polymers (IIPs), a type of advanced adsorbent, have been widely used for the selective solid-phase extraction of metal ions from aqueous solutions. researchgate.net The principles involving the tetrabutylammonium ion are applicable in these advanced separation technologies.

Nitrate contamination of groundwater and surface water is a global environmental issue, largely stemming from agricultural runoff of nitrogen-based fertilizers, as well as industrial and household waste. researchgate.netresearchgate.netpurolite.com Several technologies are available for nitrate removal, including reverse osmosis, electrodialysis, and biological denitrification. epa.govmdpi.com Among these, ion exchange is a widely used, simple, and efficient method. mdpi.comfreshwatersystems.com

In this context, the tetrabutylammonium functional group is highly relevant. Strong base anion (SBA) exchange resins are effective for nitrate removal. purolite.com Specifically, nitrate-selective resins have been developed to preferentially remove nitrate even in the presence of other ions like sulfate (B86663). pureaqua.com Many of these selective resins are based on quaternary ammonium (B1175870) compounds with large, bulky organic groups, such as tributylamine (B1682462) and triethylamine. pureaqua.comnih.gov The tetrabutylammonium cation, with its four butyl chains attached to a central nitrogen atom, provides the necessary structure for this selectivity. The resin, charged with chloride ions, exchanges them for nitrate ions in the contaminated water. mdpi.com

Table 2: Comparison of Common Nitrate Removal Technologies

| Technology | Typical Removal Efficiency | Key Considerations | Reference |

|---|---|---|---|

| Ion Exchange | 90-95% | Most commonly used method; produces a brine waste stream that requires management. | uw.edu |

| Reverse Osmosis | 83-95% | Removes a wide range of contaminants; energy-intensive and also produces a concentrated waste stream. | freshwatersystems.com |

| Biological Denitrification | >90% | Converts nitrate to harmless nitrogen gas; may require post-treatment to remove bacteria. | uw.edu |

| Blending | Variable | Dilutes high-nitrate water with a low-nitrate source; only suitable for slightly elevated nitrate levels. | uw.edu |

Contributions to Sustainable and Eco-Friendly Remediation Strategies

The use of tetrabutylammonium-based materials can align with the principles of green and sustainable remediation, which aim to minimize the environmental footprint of cleanup activities. epa.gov A key aspect of sustainability in remediation is the ability to regenerate and reuse materials, thereby reducing waste and conserving resources. researchgate.netdigitellinc.com

A significant advancement in this area is the biological regeneration of nitrate-selective ion exchange resins. nih.gov Research has demonstrated that a tributylamine-based strong base anion exchange resin, after being exhausted with nitrate, can be effectively regenerated using a salt-tolerant, nitrate-reducing bacterial culture. nih.gov In this process, the resin is enclosed in a membrane to prevent direct contact with the microbes. The nitrate desorbs from the resin into the surrounding medium, where the bacteria then degrade it. nih.gov This innovative approach avoids the use of harsh chemical regenerants and allows the resin to be reused for multiple cycles with minimal loss of capacity.

Table 3: Multi-Cycle Bioregeneration of a Tributylamine-Based Anion Exchange Resin

| Exhaustion/Regeneration Cycle | Percentage of Initial Resin Capacity Retained | Reference |

|---|---|---|

| 1 | 100% | nih.gov |

| 2 | 100% | nih.gov |

| 3 | 100% | nih.gov |

| 4 | 100% | nih.gov |

| 5 | ~97% | nih.gov |

| 6 | ~94% | nih.gov |

This table shows the retained capacity of a nitrate-selective resin over six cycles of use and biological regeneration, demonstrating the viability of this sustainable approach.

By enabling the reuse of remediation materials, such strategies significantly reduce the lifecycle environmental impact associated with the production of new resins and the disposal of waste brine from conventional chemical regeneration. nih.gov This contributes to more eco-friendly and economically viable long-term solutions for managing nitrate-contaminated water resources. researchgate.net

Theoretical and Computational Chemistry Studies of Tetrabutylammonium Nitrate

Quantum Mechanical Calculations (e.g., Density Functional Theory)